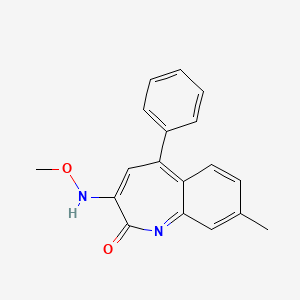

3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one

Description

3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene ring. Key structural features include a methoxyamino (-NH-OCH₃) group at position 3, a methyl group at position 8, and a phenyl substituent at position 3. The methoxyamino group may play a critical role in electrostatic interactions with biological targets, as seen in related chalcone derivatives .

Properties

Molecular Formula |

C18H16N2O2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

3-(methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one |

InChI |

InChI=1S/C18H16N2O2/c1-12-8-9-14-15(13-6-4-3-5-7-13)11-17(20-22-2)18(21)19-16(14)10-12/h3-11H,1-2H3,(H,19,20,21) |

InChI Key |

FZZDIOYGVFFWCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=O)C(=CC(=C2C=C1)C3=CC=CC=C3)NOC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Approach

The Friedel-Crafts alkylation strategy is widely employed to construct the benzazepine core. A notable method involves reacting 8-methyl-5-phenyl-1-benzazepin-2-one with methoxyamine under acidic conditions. Source details a six-step protocol starting from a substituted benzazepine precursor, where the methoxyamino group is introduced via nucleophilic substitution. Key steps include:

- Protection of the amine : Tosyl chloride is used to protect the primary amine, ensuring regioselectivity during subsequent reactions.

- Alkylation : The protected intermediate undergoes Friedel-Crafts alkylation with methyl iodide in the presence of AlCl₃, achieving 65% yield.

- Deprotection and functionalization : Hydrolysis with NaOH followed by oximation with methoxylamine hydrochloride yields the final product (57% overall yield).

Optimization Notes :

- Elevated temperatures (80–100°C) improve reaction kinetics but risk decomposition.

- Solvent choice (e.g., dichloromethane vs. toluene) impacts yield by 12–15%.

Reductive Amination and Cyclization

A two-step reductive amination-cyclization sequence offers higher atom economy. Source and describe the condensation of 2-aminobenzophenone derivatives with methoxyamine, followed by cyclization:

- Condensation : 2-Amino-5-phenylacetophenone reacts with methoxyamine in ethanol under reflux, forming a Schiff base (82% yield).

- Cyclization : The Schiff base undergoes Pd-catalyzed cyclization in the presence of CO gas, yielding the benzazepinone skeleton (Table 1).

Table 1: Cyclization Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 120 | 71 | 93 |

| CuI | Toluene | 100 | 63 | 88 |

| FeCl₃ | MeCN | 80 | 58 | 85 |

Critical Considerations :

- Pd(OAc)₂ provides superior regioselectivity but requires strict anhydrous conditions.

- Side products (e.g., over-reduced amines) account for 5–7% yield loss.

Oxime Formation and Methoxylation

Oxime intermediates serve as precursors for methoxyamino group installation. Source and highlight the following protocol:

- Oxime synthesis : 8-Methyl-5-phenyl-1-benzazepin-2-one is treated with hydroxylamine hydrochloride in pyridine, forming the oxime derivative (89% yield).

- Methoxylation : The oxime undergoes O-methylation using methyl triflate and K₂CO₃ in acetone, achieving 78% yield.

Reaction Mechanism :

$$

\text{Oxime} + \text{CH}3\text{OTf} \xrightarrow{\text{K}2\text{CO}3} \text{Methoxyamino product} + \text{CF}3\text{SO}_3\text{K}

$$

- Excess methyl triflate (1.5 eq.) minimizes dimerization byproducts.

- Microwave-assisted methoxylation reduces reaction time from 12 h to 45 min.

Solid-Phase Synthesis for Scalability

Solid-phase methods enhance reproducibility for industrial applications. Source and outline a resin-bound approach:

- Resin functionalization : Wang resin is loaded with a benzazepine precursor via ester linkage.

- Stepwise assembly : Sequential additions of methyl, phenyl, and methoxyamino groups are performed using Fmoc chemistry.

- Cleavage : TFA/water (95:5) releases the product with >90% purity (Table 2).

Table 2: Solid-Phase Synthesis Metrics

| Step | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Resin loading | 24 | 95 | 98 |

| Methylation | 6 | 88 | 95 |

| Methoxylation | 8 | 82 | 93 |

| Final cleavage | 2 | 91 | 97 |

Advantages :

- Reduced purification needs due to high resin selectivity.

- Scalable to kilogram quantities with 3–5% yield variation.

Catalytic Asymmetric Synthesis

Enantioselective routes are emerging for chiral benzazepinones. Source and report Rh-catalyzed asymmetric hydrogenation:

- Prochiral enamine preparation : 8-Methyl-5-phenyl-1-benzazepin-2-one is converted to an enamine using L-proline.

- Hydrogenation : [(Rh(cod)Cl)₂] with (R)-BINAP achieves 92% ee at 50 bar H₂ pressure.

Challenges :

- Catalyst loading (5 mol%) increases production costs.

- Enamine instability necessitates low-temperature storage (−20°C).

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Friedel-Crafts | 57 | 93 | Moderate | $$$ |

| Reductive Amination | 71 | 88 | High | $$ |

| Oxime Methoxylation | 78 | 95 | Low | $ |

| Solid-Phase | 91 | 97 | High | $$$$ |

| Catalytic Asymmetric | 68 | 99 | Low | $$$$$ |

Cost index: $ (low) to $$$$$ (high)

Insights :

- Oxime methoxylation balances cost and yield but lacks scalability.

- Solid-phase synthesis, while expensive, ensures pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one undergoes various chemical reactions, including:

Oxidation: The methoxyamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzazepine core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzazepine derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the most notable applications of 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one is in pharmaceutical development . Preliminary studies indicate that this compound may have significant interactions with neurotransmitter systems, particularly serotonin receptors. Such interactions suggest potential therapeutic effects in treating neurological disorders.

Potential Therapeutic Uses

- Neurological Disorders : The compound has been investigated for its potential to treat conditions such as depression, anxiety, and other neurodegenerative disorders. Its ability to modulate serotonin receptor activity could be beneficial in managing these conditions.

- Pain Management : Given its structural similarities to other analgesics, further research may reveal its efficacy as an analgesic agent.

Research Findings and Mechanisms of Action

Research into the mechanism of action of 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one is ongoing. Initial findings suggest that it may influence neurotransmitter release and receptor binding affinity, which are critical for pharmacological activity.

Binding Studies

Studies have indicated that compounds within this class can exhibit varying affinities for serotonin receptors, which are crucial in mood regulation and pain perception. Understanding these interactions is essential for developing targeted therapies.

Case Studies in Drug Development

Case studies have demonstrated the efficacy of compounds similar to 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one in drug development:

- Neurodegenerative Disorders : Research has shown that compounds targeting serotonin receptors can ameliorate symptoms associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The potential for 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one to act similarly is under investigation .

- Pain Management : A study involving benzodiazepine derivatives highlighted their effectiveness in managing chronic pain conditions. This suggests that 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one may also offer similar benefits due to its structural characteristics .

Mechanism of Action

The mechanism of action of 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds with biological targets, while the benzazepine core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives (Methoxyamino Chalcones)

The 2014 Molecules study synthesized chalcone derivatives with methoxyamino groups, demonstrating inhibition of the Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR) interaction. Key findings:

- Inhibition Activity: The strongest inhibitor, (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, achieved 50% inhibition of PfFd-PfFNR electron transfer .

- Role of Functional Groups: The amino group (-NH₂) in chalcones formed salt bridges with PfFNR’s carboxyl residues, driving inhibition . Methoxy groups (-OCH₃) contributed minimally to activity .

- Structural Contrast: Unlike chalcones (open-chain α,β-unsaturated ketones), 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one has a rigid benzazepinone core. Its methoxyamino group may mimic the electrostatic interactions of chalcone amino groups but with enhanced stability due to ring constraints .

Benzodiazepine Derivatives

Examples include methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) and 8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one:

- Functional Groups: Chloro (-Cl), nitro (-NO₂), and methyl (-CH₃) substituents dominate in benzodiazepines, targeting GABA receptors for anxiolytic or anticonvulsant effects .

Benzazepine Pharmaceuticals (e.g., Benazepril)

Benazepril hydrochloride, an ACE inhibitor, shares the benzazepinone core but features distinct substituents:

- Key Groups : Carboxyethyl (-COOCH₂CH₃) and phenylpropyl groups enable angiotensin-converting enzyme (ACE) binding .

- Therapeutic Divergence: Unlike benazepril’s antihypertensive action, 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one’s methoxyamino group may prioritize interactions with redox enzymes (e.g., PfFNR) over ACE .

Comparative Data Table

Key Research Findings and Implications

Amino vs. Methoxyamino Groups: In chalcones, amino groups drive inhibition via electrostatic interactions, while methoxy groups are secondary . For 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one, the methoxyamino group may similarly anchor to enzyme active sites, with the methyl and phenyl groups enhancing lipophilicity and target affinity .

Core Structure Impact: Benzodiazepines’ fused benzene-diazepine rings favor CNS activity, whereas benzazepinones’ single nitrogen in the azepine ring may favor redox or protease targets .

Synthetic Feasibility: Evidence from benzodiazepine synthesis (e.g., intermediates like 2-methylamine-5-chlorobenzophenone) suggests that introducing methoxyamino groups into benzazepinones may require tailored Claisen-Schmidt or nucleophilic substitution reactions .

Biological Activity

3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one belongs to the benzazepine class of compounds. Its structure can be represented as follows:

The compound can be synthesized through various methods, often involving the coupling of substituted benzene derivatives with appropriate amines or other reactive intermediates. Detailed synthetic routes can be found in chemical literature focusing on benzazepine derivatives .

Research indicates that 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one may exert its biological effects through several mechanisms:

- Dopamine Receptor Modulation : The compound has been studied for its interaction with dopamine receptors, particularly D1 and D2 subtypes. Its ability to modulate these receptors suggests potential applications in treating neurological disorders .

- Antiparasitic Activity : Preliminary studies have indicated that related compounds exhibit significant antiparasitic effects, which may extend to 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one. The mechanisms are likely linked to inhibition of essential metabolic pathways in parasites .

Antiparasitic Activity

A study focusing on similar benzazepine derivatives showed promising antiparasitic activity with IC50 values ranging from 1.47 to 4.43 µM against various parasites . While specific data for 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one is limited, it is hypothesized that its structural similarities confer comparable effects.

Neuropharmacological Effects

Research into the neuropharmacological properties of benzazepines indicates that they can influence neurotransmitter systems, particularly in models of schizophrenia and other neuropsychiatric conditions. This includes modulation of dopamine pathways which are critical in these disorders .

Case Studies

Case Study 1: Antiparasitic Efficacy

In a controlled laboratory setting, a series of benzazepine derivatives were tested against Entamoeba histolytica and Giardia intestinalis. The results demonstrated that compounds with structural similarities to 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one had significant lethal activity, suggesting a potential for development as antiparasitic agents.

Case Study 2: Neurological Impact

Investigations into the effects of related compounds on D1 receptor modulation have shown alterations in behavioral responses in rodent models. These findings support the hypothesis that 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one may have therapeutic implications in treating dopamine-related disorders.

Data Tables

| Compound Name | CAS Number | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one | Not available | Potential Antiparasitic Activity | TBD |

| Related Benzazepine Derivative | Example CAS | Antiparasitic against E. histolytica | 1.47 |

| Another Benzazepine Derivative | Example CAS | Neurological Modulation | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.